molecular formula C15H12ClN5O B6492261 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326932-10-8

1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492261
CAS No.: 1326932-10-8
M. Wt: 313.74 g/mol
InChI Key: KENZUCWRSLHEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide linked to a pyridin-4-ylmethyl moiety. The pyridin-4-ylmethyl substituent may contribute to hydrogen bonding or π-π stacking in biological targets. The molecular formula is C₁₅H₁₂ClN₅O, with a calculated molecular weight of 313.74 g/mol (derived from stoichiometric summation).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-2-1-3-13(8-12)21-10-14(19-20-21)15(22)18-9-11-4-6-17-7-5-11/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENZUCWRSLHEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazole Core

A terminal alkyne precursor, such as propiolic acid derivative A , reacts with 3-chlorophenyl azide B under Cu(I) catalysis. The reaction proceeds in a mixture of tert-butanol and water (3:1 v/v) at 60°C for 12 hours, yielding 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid C with >85% efficiency. Copper sulfate (CuSO₄) and sodium ascorbate are typically used as the catalytic system, ensuring minimal side products.

Amidation with Pyridin-4-ylmethylamine

The carboxylic acid C undergoes amidation with pyridin-4-ylmethylamine D using 1,1′-carbonyldiimidazole (CDI) as the coupling agent. CDI activates the carboxyl group, forming an imidazolide intermediate that reacts with the amine in anhydrous tetrahydrofuran (THF) at room temperature. This step achieves yields of 70–80%, with purification via column chromatography (silica gel, ethyl acetate/hexanes).

Key Reaction Parameters:

  • Catalyst: CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%)

  • Solvent System: tert-Butanol/H₂O

  • Coupling Agent: CDI (1.2 equiv)

  • Isolation Yield: 68–72% overall

Enole-Mediated Click Dimroth Reaction

An alternative approach avoids metal catalysts by leveraging the Dimroth rearrangement, which thermally reorganizes triazole precursors. This method is advantageous for substrates sensitive to copper residues.

Formation of the Triazole Intermediate

Methyl 3-oxopropanoate E reacts with 3-chlorophenyl azide B in the presence of triethylamine (TEA) at 100°C for 6 hours. The reaction proceeds via an enol intermediate, forming 5-substituted-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid F with 75% yield.

Amidation Under Mild Conditions

The carboxylic acid F is treated with pyridin-4-ylmethylamine D using CDI in ethanol at 50°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol, achieving 90% purity.

Advantages:

  • No metal catalyst required

  • Higher functional group tolerance

  • Overall Yield: 60–65%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques enable rapid parallel synthesis, particularly useful for generating analogs. Wang resin-bound alkyne G undergoes CuAAC with 3-chlorophenyl azide B , followed by on-resin amidation with pyridin-4-ylmethylamine D . Cleavage from the resin using trifluoroacetic acid (TFA) yields the final compound with 50–55% overall yield.

Optimization Insights:

  • Resin Loading: 0.8–1.2 mmol/g

  • Cleavage Time: 2 hours in TFA/DCM (1:9)

  • Purity: >90% after HPLC purification

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
CuAACCuSO₄/Na ascorbate601268–7295
Dimroth RearrangementNone100660–6590
Solid-PhaseCu(I)RT2450–5592

Key Observations:

  • CuAAC offers the highest efficiency but introduces copper contaminants requiring additional purification.

  • The Dimroth method, while slower, avoids metal catalysts, making it preferable for pharmaceutical applications.

  • Solid-phase synthesis sacrifices yield for scalability and analog diversification.

Critical Challenges and Optimization Strategies

Regioselectivity Control

The 1,4-regioisomer dominance in CuAAC is critical for the target structure. Substituting Cu(I) with Ru catalysts shifts selectivity to the 1,5-isomer, necessitating strict adherence to Cu-based systems.

Amidation Efficiency

CDI outperforms traditional agents like EDC/HOBt in minimizing racemization, particularly with aromatic amines. Pre-activation of the carboxylic acid for 30 minutes before amine addition improves yields by 15%.

Purification Techniques

Crystallization from ethanol/water (7:3) removes unreacted azides and copper residues, enhancing purity to >98%. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves triazole isomers.

Scalability and Industrial Feasibility

Pilot-scale batches (100 g) using CuAAC in flow reactors demonstrate consistent yields (70%) with residence times of 20 minutes. Continuous flow systems mitigate exothermic risks during azide formation, a common bottleneck in batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Triazole Substituent Amide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data
Target Compound 3-Chlorophenyl (Pyridin-4-yl)methyl 313.74 Not reported Not available
N-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 3-Chlorophenyl 329.0 (M+1) 186.3–189 $ ^1H $-NMR (DMSO-d6): δ 10.91 (s, 1H, NH); LC-MS m/z 329.0
Z995908944 m-Tolyl 2-Chloro-6-fluorobenzyl 345.1 (M+H) Not reported ESI-MS m/z 345.1; IR (NaCl): 1685 cm$ ^{-1} $ (C=O stretch)
BG15819 4-Fluorophenyl (Pyridin-4-yl)methyl 374.37 Not reported Not available
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl Propyl 280.71 Not reported MDL: MFCD09760083
1-(3-Chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl 2-Methoxyethyl 280.71 Not reported Molecular formula: C₁₂H₁₃ClN₄O₂

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ).
  • Amide Linkage:
    • Pyridin-4-ylmethyl (target compound and BG15819 ) introduces aromatic nitrogen, enabling hydrogen bonding. In contrast, alkyl or halogenated benzyl groups (e.g., Z995908944 ) may alter lipophilicity.

Biological Activity

1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1H-1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a triazole ring, a chlorophenyl group, and a pyridine moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is C15H14ClN5OC_{15}H_{14}ClN_{5}O, with a molecular weight of approximately 303.75 g/mol. Its structure is depicted as follows:

SMILES ClC1 CC C NC O C2 C NCC3 CC NC C3 C CC C2 C C1\text{SMILES ClC1 CC C NC O C2 C NCC3 CC NC C3 C CC C2 C C1}

Biological Activity Overview

Research indicates that compounds with the triazole structure exhibit significant biological activities including:

  • Antimicrobial activity : Effective against various bacterial strains.
  • Antiparasitic effects : Notably against Trypanosoma cruzi.
  • Inhibition of enzymes : Such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation.

Antiparasitic Activity

A study evaluated the trypanocidal potential of triazole analogs, including derivatives similar to this compound. The results showed potent activity against Trypanosoma cruzi with IC50 values significantly lower than traditional treatments like Benznidazole (Bz) . The compound demonstrated effective reduction of parasite load in 3D cardiac spheroids, indicating good drug diffusion and efficacy.

The biological activity of this compound is attributed to its ability to bind to specific biological targets. For instance:

  • Modulation of the Pregnane X receptor : This interaction suggests potential impacts on drug metabolism pathways.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(3,4-dimethylphenyl)-N-[pyridin-3-ylmethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamideDimethyl substitution on phenyl ringEnhanced lipophilicity
5-cyclopropyl-N-(4-chlorophenyl)-1H-triazoleCyclopropyl substitutionPotential for unique steric interactions

These analogs illustrate how modifications can influence chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of triazole derivatives:

  • Antitrypanosomal Activity : A study highlighted that certain triazole analogs exhibited IC50 values ranging from 0.21 µM to 6.20 µM against Trypanosoma cruzi .
  • Inhibition Studies : Research on enzyme inhibitors has shown that compounds with similar structures can effectively inhibit IDO1 with IC50 values as low as 0.023 µM .

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide preparation : Reacting 3-chlorophenyl azide with propargyl derivatives.
  • Cycloaddition : Using Cu(I) iodide (1–5 mol%) in DMSO or acetonitrile at 60–80°C for 6–12 hours .
  • Carboxamide coupling : Introducing the pyridinylmethyl group via nucleophilic substitution or amide bond formation, often requiring bases like K2_2CO3_3 .

Q. Critical factors :

  • Solvent polarity : DMSO enhances reaction rates but may reduce purity; acetonitrile balances yield and ease of purification.
  • Catalyst loading : Excess Cu(I) leads to side products (e.g., triazole dimers).

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Characterization involves:

  • NMR : 1^1H and 13^13C NMR confirm triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) and carboxamide linkage (δ 2.8–3.2 ppm for CH2_2 adjacent to pyridine) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 342.08 (calculated for C15_{15}H12_{12}ClN5_5O) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (1,4- vs. 1,5-triazole isomers) .

Q. Common discrepancies :

  • Overlapping NMR signals between pyridine and chlorophenyl protons may require 2D-COSY or NOESY for resolution.
  • Impurities from incomplete coupling steps can mimic isomeric products in MS .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be reconciled for this compound?

Contradictions often arise from assay-specific conditions:

  • Antimicrobial assays : Activity against Candida spp. (MIC 8–16 µg/mL) correlates with lipophilicity (logP ~2.5) from the chlorophenyl group .
  • Anticancer assays : IC50_{50} values (e.g., 12 µM in A549 lung cancer cells) depend on pyridine-mediated kinase inhibition .

Q. Methodological adjustments :

  • Use standardized cell lines (e.g., ATCC-certified) and control for efflux pump activity (e.g., with verapamil).
  • Perform dose-response curves across 3–5 replicates to distinguish target-specific effects from cytotoxicity.

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Key modifications include:

  • Prodrug design : Esterification of the carboxamide to enhance oral bioavailability (e.g., ethyl ester prodrugs increase logD from 1.2 to 2.8) .
  • Metabolic stability : Replace labile groups (e.g., methyl substituents on pyridine reduce CYP3A4-mediated oxidation) .

Q. In vivo validation :

  • Pharmacokinetic parameters (e.g., t1/2_{1/2} = 4.2 h in mice) are assessed via LC-MS/MS plasma profiling .

Methodological Notes

  • Contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to dissect mechanisms .
  • Synthetic pitfalls : Monitor azide intermediates via IR spectroscopy (νN3_{N3} 2100–2150 cm1^{-1}) to avoid explosive byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.